molecular formula C7H6BrF3N2 B13563377 [1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine CAS No. 886364-60-9

[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine

Cat. No.: B13563377
CAS No.: 886364-60-9
M. Wt: 255.03 g/mol
InChI Key: YCUATFYSPCIFSY-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C7H6BrF3N2 It is characterized by the presence of a bromine atom attached to a pyridine ring and a trifluoromethyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 6-bromopyridine with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical properties and reactivity. These features make it valuable in various research applications and distinguish it from other similar compounds .

Properties

CAS No.

886364-60-9

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-3-1-2-4(13-5)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

YCUATFYSPCIFSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C(F)(F)F)N

Origin of Product

United States

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